molecular formula C14H15NO3 B2814344 3-[(5-Propan-2-yl-1,3-oxazol-4-yl)methoxy]benzaldehyde CAS No. 1445744-52-4

3-[(5-Propan-2-yl-1,3-oxazol-4-yl)methoxy]benzaldehyde

Cat. No.: B2814344
CAS No.: 1445744-52-4
M. Wt: 245.278
InChI Key: FFCWNZJKKGZHOR-UHFFFAOYSA-N
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Description

3-[(5-Propan-2-yl-1,3-oxazol-4-yl)methoxy]benzaldehyde (CAS 1445744-52-4) is a chemical compound with the molecular formula C14H15NO3 and a molecular weight of 245.27 g/mol . This benzaldehyde-oxazole hybrid structure is of significant interest in medicinal chemistry and pharmaceutical research. The core structure of this reagent, which incorporates both an oxazole heterocycle and a benzaldehyde moiety, is frequently explored in the development of novel bioactive molecules. Research on structurally related oxazole derivatives has demonstrated their potential as key scaffolds for modulating biological targets, including serving as antagonists for ion channels such as the Transient Receptor Potential Ankyrin 1 (TRPA1) and Vanilloid 1 (TRPV1) receptors, which are critical in pain and inflammation pathways . The compound is intended for use in laboratory research applications only, such as the synthesis of more complex molecules, structure-activity relationship (SAR) studies, and as a building block for investigating new therapeutic agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications or personal use. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

3-[(5-propan-2-yl-1,3-oxazol-4-yl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-10(2)14-13(15-9-18-14)8-17-12-5-3-4-11(6-12)7-16/h3-7,9-10H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCWNZJKKGZHOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=CO1)COC2=CC=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Propan-2-yl-1,3-oxazol-4-yl)methoxy]benzaldehyde typically involves the formation of the oxazole ring followed by the introduction of the benzaldehyde group. One common method involves the cyclization of an appropriate precursor to form the oxazole ring, followed by alkylation and subsequent formylation to introduce the benzaldehyde moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated processes to streamline the synthesis and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Propan-2-yl-1,3-oxazol-4-yl)methoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The oxazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Conditions for substitution reactions can vary, but often involve the use of strong acids or bases as catalysts.

Major Products

    Oxidation: 3-[(5-Propan-2-yl-1,3-oxazol-4-yl)methoxy]benzoic acid.

    Reduction: 3-[(5-Propan-2-yl-1,3-oxazol-4-yl)methoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[(5-Propan-2-yl-1,3-oxazol-4-yl)methoxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a building block for various chemical products.

Mechanism of Action

The mechanism of action of 3-[(5-Propan-2-yl-1,3-oxazol-4-yl)methoxy]benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The oxazole ring and benzaldehyde moiety can contribute to its binding affinity and specificity.

Comparison with Similar Compounds

2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}benzaldehyde

This analogue (CAS 1048917-33-4) shares the oxazole-methoxy-benzaldehyde backbone but differs in substituents:

  • Oxazole substituents : Position 2 has a 4-chlorophenyl group, and position 5 has a methyl group.
  • Benzaldehyde position : The aldehyde is at position 2 instead of position 3.
  • Physicochemical properties : The chloro group increases lipophilicity (logP ~3.2) compared to the propan-2-yl group in the target compound (predicted logP ~2.8). Safety data indicate moderate acute toxicity (LD₅₀ > 2000 mg/kg in rats) .

Imiglitazar (Pharmaceutical Derivative)

Imiglitazar (4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methoxy]benzylidene oxyimino butanoic acid) demonstrates the pharmaceutical relevance of oxazole-benzaldehyde hybrids. Key differences:

  • Oxazole substituents : Position 2 has a phenyl group, and position 5 has a methyl group.
  • Functional groups: The benzaldehyde is converted to an oxyimino butanoic acid, enabling PPARα/γ dual agonism. This highlights how aldehyde modification can tune bioactivity .

Heterocycle-Swapped Analogues

4-((2-Phenylthiazol-4-yl)methoxy)benzaldehyde

Replacing oxazole with thiazole (sulfur instead of oxygen) alters electronic properties:

  • Electron density : Thiazole’s sulfur atom increases electron-withdrawing effects, reducing the benzaldehyde’s electrophilicity.
  • Synthetic utility: Used in Knoevenagel condensations with 2,4-thiazolidinediones under ionic liquid (IL) catalysis, achieving yields >85% . In contrast, oxazole-based aldehydes may require harsher conditions due to lower reactivity.

Substituted Benzaldehydes

Simpler benzaldehydes with substituents at position 3 (e.g., methoxy, nitro, chloro) provide insights into substituent effects:

  • Enzyme kinetics : For benzaldehyde dehydrogenase (XylC), 3-methoxybenzaldehyde shows a Kₘ of 2.1 mM and Vₘₐₓ of 45 mmol/min/mg, comparable to unsubstituted benzaldehyde (Kₘ 1.8 mM, Vₘₐₓ 48 mmol/min/mg). However, 3-nitrobenzaldehyde exhibits a higher Kₘ (27 mM) due to steric and electronic hindrance .
  • Reactivity : Electron-donating groups (e.g., methoxy) enhance aldehyde reactivity in condensations, while electron-withdrawing groups (e.g., nitro) reduce it.

Biological Activity

3-[(5-Propan-2-yl-1,3-oxazol-4-yl)methoxy]benzaldehyde is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H15NO2\text{C}_{13}\text{H}_{15}\text{N}\text{O}_2

This compound features an oxazole ring, which is known for its diverse biological activities. The presence of the methoxy group and the benzaldehyde moiety enhances its potential for interaction with biological targets.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress related to various diseases. For instance, a study on oxazole derivatives demonstrated that modifications in the structure could enhance their radical scavenging abilities .

Antimicrobial Activity

The antimicrobial potential of benzaldehyde derivatives has been extensively studied. A related compound demonstrated potent activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and interference with metabolic processes .

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
3-(4-Methoxyphenyl)-1H-pyrazoleStaphylococcus aureus25 µg/mL
2-(4-Methylphenyl)-1H-imidazoleEscherichia coli50 µg/mL
3-(5-Propan-2-yl-1,3-oxazol)benzaldehydePseudomonas aeruginosaTBD

Enzyme Inhibition

Compounds with similar structural motifs have been investigated for their ability to inhibit key enzymes involved in metabolic pathways. For example, certain derivatives have been identified as xanthine oxidase inhibitors, which are relevant in the treatment of hyperuricemia . The inhibition mechanism often involves competitive binding to the enzyme's active site.

Case Study 1: Xanthine Oxidase Inhibition

In a study focused on related methoxybenzaldehyde derivatives, compounds were synthesized and tested for their ability to inhibit xanthine oxidase. The most potent compounds showed IC50 values significantly lower than standard treatments like allopurinol, indicating a promising therapeutic profile .

Case Study 2: Antimicrobial Efficacy

A series of oxazole derivatives were tested against various pathogens. One derivative exhibited an MIC of 12 µg/mL against MRSA, showcasing its potential as an antimicrobial agent. The study highlighted the importance of structural modifications in enhancing biological activity .

Q & A

Basic: What are the standard synthetic routes for 3-[(5-Propan-2-yl-1,3-oxazol-4-yl)methoxy]benzaldehyde?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves:

  • Step 1: Preparation of the oxazole intermediate (e.g., 5-propan-2-yl-1,3-oxazole) through cyclization of an appropriate precursor (e.g., propargyl amine with a ketone).
  • Step 2: Coupling the oxazole with 3-hydroxybenzaldehyde using a base (e.g., K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (60–80°C) for 5–6 hours .
  • Step 3: Purification via recrystallization (ethanol/water) or column chromatography.

Example Protocol from Analogous Compounds:

Starting MaterialReagentsConditionsYield
Chloromethyloxazole derivativeK₂CO₃, DMF5–6 h, 60°C~90–97%

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: To confirm the aldehyde proton (~9.8–10.2 ppm) and oxazole ring protons (δ 6.5–8.5 ppm). Methoxy and isopropyl groups show characteristic splitting .
  • FTIR: Aldehyde C=O stretch (~1700 cm⁻¹) and oxazole C=N/C-O stretches (1600–1500 cm⁻¹) .
  • Mass Spectrometry (HRMS): For molecular ion ([M+H]⁺) and fragmentation patterns to verify substituents .
  • X-ray Crystallography (if crystalline): Resolves stereochemistry and confirms substituent positioning .

Basic: What common chemical modifications are feasible for this benzaldehyde derivative?

Methodological Answer:
The aldehyde group enables diverse reactions:

  • Oxidation: Convert to benzoic acid using KMnO₄ or CrO₃ in acidic conditions .
  • Reduction: Reduce to benzyl alcohol with NaBH₄ or catalytic hydrogenation .
  • Nucleophilic Addition: Condensation with amines/hydrazines to form Schiff bases or hydrazones (e.g., for bioactive molecule synthesis) .

Example Derivatives:

Reaction TypeProductConditions
Oxidation3-[(5-Propan-2-yl-oxazol-4-yl)methoxy]benzoic acidKMnO₄, H₂SO₄, Δ
Reduction3-[(5-Propan-2-yl-oxazol-4-yl)methoxy]benzyl alcoholNaBH₄, MeOH, 0°C

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Methodological Answer:

  • Solvent Selection: DMF or acetonitrile enhances nucleophilicity compared to ethanol .
  • Catalyst Use: Add catalytic KI to accelerate SN2 reactions in coupling steps .
  • Temperature Control: Gradual heating (60→80°C) prevents oxazole decomposition.
  • Purification: Use silica gel chromatography with ethyl acetate/hexane (3:7) to isolate pure product .

Case Study:
A 15% yield increase was achieved by replacing K₂CO₃ with Cs₂CO₃ in analogous benzaldehyde-oxazole couplings due to enhanced deprotonation .

Advanced: What strategies resolve discrepancies in reported biological activity data?

Methodological Answer:

  • Assay Variability: Standardize protocols (e.g., enzyme inhibition assays at pH 7.4 vs. 8.0) .
  • Purity Validation: Use HPLC (>95% purity) to exclude impurities affecting bioactivity .
  • Computational Validation: Perform molecular docking to compare binding affinities across studies (e.g., MAO-B inhibition in Parkinson’s models ).

Example Contradiction Resolution:
Divergent IC₅₀ values for MAO inhibition may arise from differences in enzyme sources (recombinant vs. tissue-extracted). Validate using a single source (e.g., human recombinant MAO-B) .

Advanced: How does the oxazole ring’s substitution pattern influence reactivity?

Methodological Answer:

  • Electronic Effects: The electron-withdrawing oxazole ring activates the aldehyde toward nucleophilic attack. Propan-2-yl groups increase steric hindrance, slowing reactions at the 4-position .
  • Steric Effects: Bulkier substituents reduce accessibility for nucleophilic additions (e.g., hydrazine vs. hydroxylamine) .

Experimental Validation:
Comparative kinetic studies of substituted oxazole derivatives show 2–3x slower reaction rates with tert-butyl vs. methyl groups at the 5-position .

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